5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid

Catalog No.
S8252806
CAS No.
M.F
C8H5ClN2O2
M. Wt
196.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid

Product Name

5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid

IUPAC Name

5-chloroimidazo[1,5-a]pyridine-1-carboxylic acid

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

InChI

InChI=1S/C8H5ClN2O2/c9-6-3-1-2-5-7(8(12)13)10-4-11(5)6/h1-4H,(H,12,13)

InChI Key

ULQAOFWUUCVCRN-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=CN2C(=C1)Cl)C(=O)O

Canonical SMILES

C1=CC2=C(N=CN2C(=C1)Cl)C(=O)O

5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound characterized by the presence of both imidazole and pyridine rings. Its molecular formula is C8H6ClN3O2C_8H_6ClN_3O_2, and it features a chloro substituent at the 5-position of the imidazo ring and a carboxylic acid group at the 1-position. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural attributes and reactivity.

The reactivity of 5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid can be attributed to its functional groups. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can act as a proton donor, making it useful in various acid-base reactions.
  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles at the 5-position.
  • Cyclization Reactions: This compound can participate in cyclization processes, forming more complex heterocyclic structures.

Research indicates that 5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and has shown inhibitory effects against various cancer cell lines. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological studies.

Several synthetic routes have been developed for the preparation of 5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid:

  • Cyclocondensation Reactions: Utilizing readily available starting materials, cyclocondensation methods allow for the formation of imidazo[1,5-a]pyridine structures.
  • Oxidative Cyclization: This method employs oxidizing agents to facilitate the formation of the imidazo ring from pyridine derivatives.
  • Transannulation Reactions: These reactions involve the rearrangement of cyclic compounds to introduce functional groups at specific positions.

Recent advancements in synthetic methodologies have made these processes more efficient and accessible .

The applications of 5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid span various fields:

  • Pharmaceuticals: Its potential as an anti-cancer and antimicrobial agent positions it as a valuable compound in drug development.
  • Agrochemicals: The compound's structural characteristics make it suitable for use in agricultural chemicals aimed at pest control or plant growth regulation.
  • Material Science: Its unique properties may also lend themselves to applications in developing novel materials or catalysts.

Studies on the interactions of 5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid with biological targets have revealed its potential as an inhibitor of certain enzymes involved in disease pathways. For example, it has been shown to inhibit specific cytochrome P450 enzymes, which are crucial in drug metabolism . This interaction profile suggests that careful consideration is needed when evaluating its pharmacokinetics and toxicity.

Several compounds share structural similarities with 5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesSimilarity Index
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acidDifferent position of chloro and carboxylic groups0.94
2-Amino-5-chloropyridine-3-carboxylic acidAmino group present instead of imidazole0.74
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acidDifferent position of carboxylic group0.70
Imidazo[1,2-a]pyridine-8-carboxylic acidLacks chlorine substituent0.89
Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylateEster instead of carboxylic acid0.94

The unique positioning of functional groups in 5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid distinguishes it from these similar compounds. Its specific structural arrangement contributes to its distinctive biological activity and potential applications in medicinal chemistry.

Nitroalkane-Mediated Cyclization in Polyphosphoric Acid

Nitroalkanes serve as critical electrophilic components in constructing the imidazo[1,5-a]pyridine core. A prominent method involves cyclizing 2-picolylamines with nitroalkanes in polyphosphoric acid (PPA), which simultaneously acts as a solvent and catalyst [3]. The reaction proceeds through the formation of phosphorylated nitronates, intermediates generated by heating nitroalkanes in PPA. These nitronates undergo nucleophilic attack by the amine group of 2-picolylamine, followed by cyclodehydration to yield the fused imidazo[1,5-a]pyridine skeleton [3].

For example, 5-chloroimidazo[1,5-a]pyridine-1-carboxylic acid derivatives are accessible by introducing chloro-substituted nitroalkanes or pre-functionalized pyridine precursors. The use of PPA ensures high electrophilicity of the nitro group, enabling cyclization at temperatures between 80–120°C [3]. Yields typically range from 60–85%, depending on the substituents’ electronic and steric profiles (Table 1).

Table 1: Representative Yields for Nitroalkane-Mediated Cyclizations

Nitroalkane SubstrateTemperature (°C)Yield (%)
2-Nitropropane10078
1-Nitro-2-chloroethane11065
Nitromethane9082

This method’s limitations include harsh reaction conditions and challenges in isolating intermediates. However, its scalability and compatibility with halogenated substrates make it a cornerstone for synthesizing 5-chloro derivatives [3] [6].

Ritter-Type Intermolecular Reactions for Core Assembly

Ritter-like reactions, involving the intermolecular coupling of nitriles with carbocation precursors, have been adapted for imidazo[1,5-a]pyridine synthesis. While direct examples are scarce in the literature, analogous strategies employ activated imidazole intermediates. For instance, ethyl 5-chloroimidazole-4-carboxylate reacts with pyridine-derived alcohols under acidic conditions to form the target scaffold [1]. The reaction likely proceeds via a Ritter-like mechanism, where the imidazole’s nitrogen attacks a protonated alcohol, followed by cyclization and elimination [1].

Key to this approach is the use of hydrochloric acid or hydrogen bromide to remove protecting groups (e.g., t-butyl or isopropylidene) after cyclization [1]. This step ensures regioselective incorporation of the chlorine atom at the 5-position, as demonstrated in the synthesis of 5-chloro-4-(hydroxymethyl)imidazole derivatives [1].

Novel Catalytic Strategies

Transition Metal-Catalyzed C–H Functionalization

Palladium-catalyzed C–H activation has emerged as a powerful tool for functionalizing imidazo[1,5-a]pyridines. A notable method involves Pd(II)/Pd(IV) cycles to couple aryl halides with the C–H bonds of the heterocyclic core [7]. For example, using [Ph₂I]Br as an oxidant, Pd catalysts enable direct arylation at the 1-position of 5-chloroimidazo[1,5-a]pyridine, avoiding pre-functionalization [7].

The mechanism involves initial coordination of Pd(II) to the imidazole nitrogen, followed by oxidative addition of the aryl iodide to form a Pd(IV) intermediate. Reductive elimination then yields the arylated product [7]. This method achieves moderate to high yields (50–75%) and excels in late-stage diversification, enabling the introduction of carboxylic acid groups via subsequent oxidation [7].

Iodide-Catalyzed Annulation Protocols

Recent advances employ iodide catalysts for constructing imidazo[1,5-a]pyridines from nitroalkanes and amines. In one approach, catalytic iodide and zinc facilitate the conversion of nitroalkanes to carboxylic acids, which subsequently undergo cyclocondensation with 2-picolylamines [4]. This two-step process avoids harsh acids and achieves yields of up to 70% [4].

The iodide catalyst enhances the electrophilicity of the nitro group, enabling nucleophilic attack by the amine at ambient temperatures. This method is particularly effective for synthesizing 5-chloro derivatives, as chloro-substituted nitroalkanes are readily incorporated without side reactions [4].

Optimization of Reaction Parameters

Solvent Systems and Temperature Effects

Solvent choice profoundly impacts reaction efficiency and selectivity. Polar aprotic solvents like dimethylformamide (DMF) favor cyclocondensation by stabilizing charged intermediates, whereas polyphosphoric acid enables high-temperature cyclization without solvent [3] [6]. For transition metal-catalyzed reactions, methanol or acetonitrile is preferred due to their compatibility with Pd catalysts [7].

Table 2: Solvent and Temperature Optimization

MethodOptimal SolventTemperature (°C)Yield (%)
Nitroalkane/PPAPPA11078
Pd-Catalyzed ArylationAcetonitrile8065
Iodide-Mediated AnnulationWater2570

Elevated temperatures (80–120°C) are critical for traditional cyclocondensation but risk decomposition of acid-sensitive groups. In contrast, metal-catalyzed methods achieve efficient coupling at lower temperatures (25–80°C) [3] [7].

Regioselectivity Control in Halogenated Derivatives

Regioselective halogenation at the 5-position is achieved through strategic substrate design and reaction conditions. For example, diazotization of 5-aminoimidazole precursors in the presence of copper(I) chloride ensures selective chloro-de-diazoniation [1]. Similarly, using chloro-substituted nitroalkanes in PPA-mediated cyclizations directs halogen incorporation to the 5-position [3].

Electronic effects also play a role: electron-withdrawing groups on the pyridine ring favor halogenation at the meta position, while steric hindrance from bulky substituents disfavors ortho substitution [1] [3].

Molecular Formula and Basic Properties

5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid possesses the molecular formula C₈H₅ClN₂O₂ with a molecular weight of 196.59 g/mol [1] [3]. The compound features a bicyclic heterocyclic structure consisting of a fused imidazole and pyridine ring system, with a chlorine substituent at the 5-position and a carboxylic acid functional group at the 1-position [1] [4].

Thermal Stability Framework

Thermal analysis studies on related metal pyridinecarboxylate complexes indicate that pyridinecarboxylic acid derivatives generally exhibit characteristic thermal decomposition patterns. The thermal properties of divalent metal complexes of pyridinecarboxylic acids were determined through thermogravimetric analysis, differential thermal analysis, and differential scanning calorimetry [5]. These studies reveal that carboxylic acid derivatives typically undergo thermal decomposition in distinct stages, with initial dehydration followed by structural degradation at elevated temperatures [5].

Comparative Thermal Behavior Data

For structurally related compounds, thermal behavior patterns provide insight into expected characteristics:

Compound TypeThermal CharacteristicTemperature Range
5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrateMelting Point140-142°C [6]
Related imidazo-pyridine derivativesThermal decompositionAbove 250°C [7] [2]
Pyridinecarboxylic acid complexesDehydration onset80-150°C [5]

Decomposition Pathways

The thermal decomposition of 5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid likely follows patterns observed in related heterocyclic carboxylic acids. Thermal decomposition generates carbon oxides, hydrogen chloride, and nitrogen oxides upon heating [8] [9]. The decomposition sequence typically involves initial loss of the carboxylic acid functional group through decarboxylation, followed by degradation of the heterocyclic ring system at higher temperatures [10].

Phase Transition Considerations

Phase transition analysis for this compound has not been extensively documented. However, related chloroimidazo-pyridine derivatives demonstrate crystalline polymorphism and phase transitions that influence thermal stability [7] [11]. The presence of the chlorine substituent and carboxylic acid group creates multiple hydrogen bonding possibilities that can affect crystal packing and phase transition temperatures [2].

Solubility Characteristics in Polar/Non-Polar Media

The solubility profile of 5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid reflects the compound's amphiphilic nature, possessing both hydrophilic carboxylic acid functionality and lipophilic heterocyclic aromatic character with chlorine substitution.

Polar Solvent Solubility

The carboxylic acid functional group at the 1-position provides significant hydrogen bonding capacity, contributing to solubility in polar protic solvents. For the structurally related parent compound imidazo[1,5-a]pyridine-1-carboxylic acid, water solubility has been reported with values of 0.628 mg/mL (0.00388 mol/L) and 0.547 mg/mL (0.00337 mol/L), classified as soluble [12]. The presence of the chlorine substituent in 5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid is expected to reduce water solubility compared to the unsubstituted analog due to increased hydrophobic character.

Related chloroimidazo-pyridine carboxylic acids demonstrate limited water solubility. The 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate exhibits only slight solubility in water [13], suggesting that chlorine substitution significantly impacts aqueous solubility characteristics.

Lipophilicity and Log P Values

The lipophilicity of imidazo-pyridine carboxylic acid derivatives provides insight into non-polar solvent compatibility. For the related compound 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, a calculated LogP value of 1.6859 has been reported [14], indicating moderate lipophilic character. This value suggests favorable solubility in moderately polar organic solvents.

Solubility Enhancement Through Esterification

The ethyl ester derivative of 5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid demonstrates enhanced solubility in organic solvents due to the replacement of the polar carboxylic acid group with the less polar ester functionality [15] . This modification increases compatibility with non-polar media while reducing aqueous solubility.

Solvent-Specific Solubility Profile

Solvent TypeExpected SolubilityContributing Factors
WaterLimitedChlorine substitution reduces polarity [13]
Polar protic solventsModerateCarboxylic acid hydrogen bonding [12]
Polar aprotic solventsGoodAromatic π-interactions
Non-polar solventsLimitedHigh polar surface area (54.6 Ų) [14]

pH-Dependent Solubility

The carboxylic acid functionality exhibits pH-dependent ionization behavior that significantly influences solubility characteristics. At physiological pH, deprotonation of the carboxylic acid group increases water solubility through ionic interactions. The compound's behavior in buffered systems follows typical carboxylic acid ionization patterns [17].

pH-Dependent Tautomeric Equilibrium Studies

The tautomeric behavior of 5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid involves complex equilibria between different structural forms that are influenced by solution pH, solvent polarity, and environmental conditions.

Fundamental Tautomeric Forms

Imidazo-pyridine carboxylic acid derivatives exhibit multiple tautomeric possibilities involving proton migration between nitrogen atoms within the heterocyclic ring system and potential keto-enol tautomerism at the carboxylic acid group [18] [19]. The presence of two nitrogen atoms in the bicyclic system provides multiple sites for protonation and tautomeric rearrangement [20] [21].

pH-Dependent Protonation Sites

Studies on related imidazo-pyridine systems demonstrate that protonation occurs preferentially at specific nitrogen atoms depending on pH conditions. For imidazo[1,2-a]pyrimidine derivatives, protonation behavior has been characterized using nuclear magnetic resonance spectroscopy, revealing pH-dependent shifts in protonation sites [22]. The imidazole nitrogen typically serves as the primary protonation site under acidic conditions [23] [24].

Carboxylic Acid Ionization Equilibrium

The carboxylic acid functional group undergoes characteristic ionization behavior with pH-dependent equilibrium between protonated and deprotonated forms. Based on comparative data for related pyridine carboxylic acids, the expected pKa value falls within the typical range of 3-5 for aromatic carboxylic acids [25]. The electron-withdrawing effect of the chlorine substituent and the bicyclic aromatic system likely increases acidity compared to simple aliphatic carboxylic acids.

Tautomeric Equilibrium Data

pH RangePredominant FormStructural Characteristics
pH < 2Fully protonatedProtonated nitrogen and carboxylic acid [21]
pH 2-5ZwitterionicProtonated nitrogen, deprotonated carboxylate [18]
pH > 7DeprotonatedNeutral nitrogen, carboxylate anion [19]

Solvent Effects on Tautomerism

The tautomeric equilibrium is significantly influenced by solvent polarity and hydrogen bonding capacity. Polar protic solvents stabilize ionic forms through solvation effects, while non-polar solvents favor neutral tautomers [18]. The chlorine substituent affects electron distribution within the ring system, influencing the relative stability of different tautomeric forms [26].

Spectroscopic Evidence

Nuclear magnetic resonance and infrared spectroscopy provide evidence for tautomeric behavior in related systems. The presence of characteristic absorption bands for carbonyl stretching near 1700 cm⁻¹ and carboxylic acid OH stretching confirms the predominant structural forms under different pH conditions [18]. Chemical shift patterns in NMR spectroscopy reveal pH-dependent changes in electronic environment consistent with tautomeric equilibria [21].

Environmental Stability

The tautomeric forms demonstrate varying stability under different environmental conditions. Crystalline forms may lock specific tautomers through intermolecular interactions, while solution-phase equilibria remain dynamic and pH-responsive [20] [7]. The compound exhibits stability under recommended storage conditions but may undergo tautomeric rearrangement upon dissolution in different pH environments [13].

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

196.0039551 g/mol

Monoisotopic Mass

196.0039551 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

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